5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a unique chemical compound with the empirical formula C8H4FIN2O2 . It has a molecular weight of 306.03 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, such as this compound, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversion of primary diols and amines , and the use of copper catalysts for oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1c(F)c(I)nc2[nH]ccc12
. This indicates the presence of a carboxylic acid group (OC(=O)), a fluorine atom (F), an iodine atom (I), and a pyrrolopyridine core. Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are diverse. For instance, these compounds can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical and Chemical Properties Analysis
This compound is a solid compound . As mentioned earlier, it has a molecular weight of 306.03 . Its InChI key is BZYLLSIPXQAKJK-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Synthesis of Key Pharmaceutical Intermediates : 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in the practical synthesis of significant pharmaceutical intermediates. A study by Wang et al. (2006) describes the synthesis of a key intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, using a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Chemical Synthesis and Optimization
- Efficient Synthesis Methods : Thibault et al. (2003) provide methodologies for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, highlighting regioselective fluorination techniques that could be applicable to the synthesis of related compounds (Thibault et al., 2003).
Antibacterial and Antiviral Research
- Antibacterial Activity : A study by Toja et al. (1986) on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from similar structural frameworks, indicates potential antibacterial activity in certain compounds (Toja et al., 1986).
- Synthesis of Antiviral Compounds : Ivashchenko et al. (2014) discuss the synthesis of compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids, which have been studied for their antiviral activities against various viruses (Ivashchenko et al., 2014).
Functional Materials and Agrochemicals
- Agrochemical and Functional Material Development : Research by Minakata et al. (1992) on the functionalization of 1H-pyrrolo[2,3-b]pyridine demonstrates its potential in creating multidentate agents and podant-type compounds, which could be applicable in agrochemical and material science fields (Minakata et al., 1992).
Imaging and Radiopharmaceuticals
- Radiotracer Synthesis for Imaging : A study by Hopewell et al. (2019) on [18 F]MK-6240, a compound structurally related to this compound, illustrates its use in the synthesis of PET radiotracers for imaging neurofibrillary tangles in vivo (Hopewell et al., 2019).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (5F4IPP) is the Glutamate-gated Chloride Channel (GluCl) . GluCl is a major target in parasitology for drug selection and design .
Mode of Action
5F4IPP interacts with the GluCl, specifically docking with the amino acid Gln 219 . This interaction leads to changes in the function of the GluCl, which can result in the death of the parasite .
Biochemical Pathways
It is known that the compound’s interaction with glucl disrupts the normal functioning of the channel, leading to downstream effects that can result in the death of the parasite .
Pharmacokinetics
The compound’s molecular weight of 30603 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The interaction of 5F4IPP with GluCl leads to the death of the parasite. For example, it has been shown to effectively control J2s of the root-knot nematode, Meloidogyne incognita . In addition, it has been observed to cause shrunken and inactive juveniles in Bursaphelenchus xylophilus, compared to controls which showed live and motile juveniles .
Future Directions
1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, have shown promising results in cancer therapy, particularly in targeting FGFRs . Future research could focus on optimizing these compounds to enhance their therapeutic efficacy and reduce potential side effects .
Biochemical Analysis
Biochemical Properties
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been reported to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecule.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the FGFR signaling pathway . Additionally, it can induce apoptosis (programmed cell death) in certain cell types, thereby reducing cell viability. The impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as FGFRs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish over time due to compound degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been reported, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the body, leading to the formation of metabolites that may retain or lose biological activity . Enzymes such as cytochrome P450s are involved in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid may enhance its excretion. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within tissues depend on factors such as tissue perfusion, binding affinity to transporters, and the presence of specific receptors.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, where it can influence cellular metabolism and signaling pathways. The subcellular localization of the compound is essential for its ability to exert its biochemical effects.
Properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLLSIPXQAKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C(=O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678447 | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-59-4 | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.